Biochemical Potency vs. Clinical Inhibitors
PRMT5-IN-29 demonstrates a biochemical IC₅₀ of 1.5 μM against PRMT5, as reported in the patent disclosure [1]. In contrast, the clinical-stage inhibitor GSK3326595 (pemrametostat) exhibits an IC₅₀ of 6.2 nM [2], and JNJ-64619178 (onametostat) exhibits a sub-nanomolar IC₅₀ of 0.14 nM [3]. This difference of approximately 242-fold and 10,714-fold, respectively, positions PRMT5-IN-29 as a significantly less potent inhibitor, which may be advantageous in experimental systems where complete PRMT5 ablation is undesirable or where a more graded inhibition is required to study dose-dependent transcriptional or splicing effects.
| Evidence Dimension | Biochemical inhibition of PRMT5 |
|---|---|
| Target Compound Data | IC₅₀ = 1.5 µM |
| Comparator Or Baseline | GSK3326595: IC₅₀ = 6.2 nM; JNJ-64619178: IC₅₀ = 0.14 nM |
| Quantified Difference | PRMT5-IN-29 is 242-fold less potent than GSK3326595 and 10,714-fold less potent than JNJ-64619178 |
| Conditions | In vitro enzymatic assays; specific assay conditions for PRMT5-IN-29 are not detailed in the patent. |
Why This Matters
The moderate potency of PRMT5-IN-29 may be preferable for applications requiring partial PRMT5 inhibition to avoid the pan-cytotoxic effects seen with highly potent inhibitors, enabling nuanced investigation of PRMT5 biology.
- [1] Liang Lu, et al. Brm targeting compounds and associated methods of use. Patent WO2023287787A1, 2023. View Source
- [2] Chau AM, et al. Pemrametostat (GSK3326595): A First-in-Class PRMT5 Inhibitor. J Med Chem. 2021;64(15):10947-10966. View Source
- [3] Brehmer D, et al. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity. Mol Cancer Ther. 2021;20(12):2317-2328. View Source
